molecular formula C6H5ClN2O B1314059 2-Aminonicotinoyl chloride CAS No. 342614-83-9

2-Aminonicotinoyl chloride

Cat. No.: B1314059
CAS No.: 342614-83-9
M. Wt: 156.57 g/mol
InChI Key: XSBAKONFFCSERK-UHFFFAOYSA-N
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Description

2-Aminonicotinoyl chloride: is an organic compound with the molecular formula C₆H₅ClN₂O . It is a derivative of nicotinic acid, where the carboxyl group is replaced by a carbonyl chloride group and an amino group is attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Aminonicotinoyl chloride can be synthesized through the reaction of 2-aminonicotinic acid with thionyl chloride. The reaction typically involves heating the 2-aminonicotinic acid with an excess of thionyl chloride under reflux conditions. The reaction proceeds as follows:

C6H4(NH2)COOH+SOCl2C6H4(NH2)COCl+SO2+HCl\text{C}_6\text{H}_4(\text{NH}_2)\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH}_2)\text{COCl} + \text{SO}_2 + \text{HCl} C6​H4​(NH2​)COOH+SOCl2​→C6​H4​(NH2​)COCl+SO2​+HCl

Industrial Production Methods:

In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: 2-Aminonicotinoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-aminonicotinic acid.

    Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines and other derivatives.

Common Reagents and Conditions:

    Amines: React with primary or secondary amines under mild conditions to form amides.

    Alcohols: React with alcohols in the presence of a base to form esters.

    Thiols: React with thiols to form thioesters.

Major Products:

Scientific Research Applications

Chemistry:

2-Aminonicotinoyl chloride is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for the development of new drugs.

Biology:

In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Medicine:

It serves as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.

Industry:

In the agrochemical industry, it is used in the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of 2-aminonicotinoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

    2-Aminonicotinic acid: The precursor to 2-aminonicotinoyl chloride, differing by the presence of a carboxyl group instead of a carbonyl chloride group.

    Nicotinoyl chloride: Similar structure but lacks the amino group on the pyridine ring.

    2-Chloronicotinoyl chloride: Similar structure but lacks the amino group and has an additional chlorine atom on the pyridine ring.

Uniqueness:

This compound is unique due to the presence of both an amino group and a carbonyl chloride group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-aminopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5(10)4-2-1-3-9-6(4)8/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBAKONFFCSERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499565
Record name 2-Aminopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342614-83-9
Record name 2-Aminopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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